molecular formula C20H18N4O3S B2476041 N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 443673-86-7

N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2476041
CAS No.: 443673-86-7
M. Wt: 394.45
InChI Key: DHCKZFYUCJMORS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound built on a complex heterocyclic scaffold, primarily of interest in medicinal chemistry and preclinical pharmaceutical research. This compound features an imidazo[1,2-c]quinazolin core, a structure known for its diverse pharmacological potential. Researchers are particularly interested in its application in oncology and immunology. Compounds with the imidazoquinazoline framework have been associated with significant anticancer properties, demonstrating an ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells . The suggested mechanism for this activity often involves the modulation of key apoptotic pathways and the inhibition of specific kinases crucial for tumor growth . Furthermore, this class of compounds shows promise as anti-inflammatory agents. Studies on closely related molecules indicate they can effectively reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells, potentially through the inhibition of the NF-κB signaling pathway . The structural elements, including the ethoxyphenyl group and the sulfanyl acetamide chain, are key to its lipophilicity and interaction with biological targets. This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-14-9-7-13(8-10-14)22-17(25)12-28-20-23-16-6-4-3-5-15(16)19-21-11-18(26)24(19)20/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKZFYUCJMORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, with the CAS number 958563-54-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3S, with a molecular weight of 470.5 g/mol. The compound features an imidazoquinazoline core linked to an acetamide group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone-based compounds. For example, a review noted that quinazolinone hybrids exhibit a range of biological activities including anticancer properties. In vitro tests against various cancer cell lines showed that compounds similar to this compound can inhibit cell proliferation effectively. The IC50 values for related compounds were reported between 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Quinazoline derivatives have been studied for their ability to inhibit various enzymes such as COX and α-glucosidase. For instance, derivatives similar to this compound were evaluated for α-glucosidase inhibition in vitro with promising results . This inhibition is crucial in managing conditions like type 2 diabetes mellitus.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bulky groups linked to the acetamide moiety enhances biological activity. For instance, substituents on the imidazole ring significantly influence the potency of these compounds against targeted enzymes . The presence of electron-donating groups was found to improve inhibitory potency while electron-withdrawing groups diminished it.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Screening : A study synthesized benzoquinazolinone-based hybrids that were screened against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced anticancer activity .
  • Enzyme Inhibition : Research on imidazoquinazolines demonstrated their ability to inhibit α-glucosidase effectively. Compounds with two methoxy groups positioned at specific locations exhibited remarkable inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The sulfanyl acetamide scaffold is a common feature among analogs, but variations in aromatic substituents and heterocyclic moieties significantly influence bioactivity:

Compound Name Aromatic Substituent Heterocyclic Moiety Key Structural Differences
Target Compound 4-Ethoxyphenyl Imidazo[1,2-c]quinazolin Ethoxy group; fused bicyclic system
13a () 4-Methylphenyl Cyano-hydrazinylidene Methyl group; non-fused hydrazine
OLC-12 () 4-Isopropylphenyl Triazole Bulky isopropyl; smaller heterocycle
Compound 38 () 2-Fluorobenzyl Triazole Fluorine substituent; benzyl linker
8t () 5-Chloro-2-methylphenyl Oxadiazole-indole Chloro and methyl; indole integration
  • Aromatic Substituents : Electron-donating groups (e.g., ethoxy in the target) may enhance solubility and receptor binding compared to electron-withdrawing groups (e.g., chloro in 8t) .

Q & A

Q. Critical Conditions :

  • Temperature control (±2°C) during cyclization to avoid side products.
  • Strict anhydrous conditions for sulfanyl coupling to prevent hydrolysis .

Which analytical techniques are essential for characterizing this compound, and how should they be applied?

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) to verify substituent positions, particularly the ethoxyphenyl and sulfanyl groups. Aromatic protons in the imidazo[1,2-c]quinazolinone core appear as doublets at δ 7.8–8.2 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity thresholds >98% for biological assays .

How can structural modifications enhance the compound’s bioactivity, and what methodological frameworks guide SAR studies?

Advanced Research Question

  • Key Substituent Modifications :
    • Ethoxyphenyl Group : Replace with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to improve membrane permeability .
    • Sulfanyl Linker : Substitute with selenyl or methylene groups to modulate redox activity .
  • Methodology :
    • In Silico Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., topoisomerase II). Prioritize modifications with ΔG ≤ -8.5 kcal/mol .
    • Parallel Synthesis : Generate a 10–20 compound library via combinatorial chemistry, followed by high-throughput screening against cancer cell lines (e.g., MCF-7, A549) .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Contradictions may arise from assay variability or impurity interference. Strategies include:

  • Standardized Assay Protocols :
    • Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times (72 hours) for IC50 comparisons .
    • Include positive controls (e.g., doxorubicin) to calibrate potency thresholds .
  • Impurity Profiling :
    • LC-MS to identify byproducts (e.g., hydrolyzed acetamide derivatives) that may skew activity results .

What in vitro assay designs are recommended to evaluate anticancer potential?

Basic Research Question

  • Cytotoxicity Screening :
    • MTT Assay : Dose range 1–100 μM, 48–72 hour exposure in triplicate. Calculate IC50 using nonlinear regression (GraphPad Prism) .
    • Apoptosis Assay : Annexin V/PI staining with flow cytometry to quantify early vs. late apoptosis .
  • Mechanistic Studies :
    • Western Blotting : Assess caspase-3/9 activation and PARP cleavage in treated vs. untreated cells .

How can computational modeling predict pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction :
    • SwissADME : Input SMILES to predict logP (optimal range: 2–4), GI absorption (>80% = high bioavailability), and CYP450 inhibition .
    • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
  • Toxicity Profiling :
    • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity .

What strategies optimize yield and scalability in multi-step synthesis?

Advanced Research Question

  • Process Chemistry Adjustments :
    • Catalyst Optimization : Replace Pd/C with Pd(OAc)2_2/XPhos for Suzuki couplings (yield increase from 65% to 85%) .
    • Solvent Recycling : Recover THF via distillation after sulfanyl coupling .
  • Scale-Up Protocols :
    • Pilot batches (10–50 g) in jacketed reactors with automated temperature control to ensure reproducibility .

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